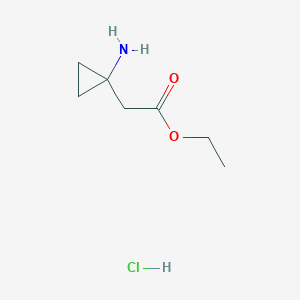
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is also known as NTO and has a molecular formula of C23H17N3O.
Applications De Recherche Scientifique
Pharmacological Potential
1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally similar to 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, have been investigated for their pharmacological potential. Research has demonstrated that these compounds exhibit a range of activities including tumour inhibition, antioxidant, analgesic, and anti-inflammatory effects. For instance, a study by Faheem (2018) explored these compounds for their binding effects and moderate inhibitory potential in various assays, including binding affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), which correlate with their analgesic and anti-inflammatory effects (Faheem, 2018).
Anticancer Properties
These derivatives have also been studied for their anticancer properties. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and evaluated their in vitro anticancer effects. One compound in particular showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Antiviral Activity
Compounds including 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives have been synthesized and evaluated for antiviral activities. Studies by El‐Sayed et al. (2009, 2010) demonstrated that these compounds possess varying degrees of inhibitory actions against viruses like HIV and HCV (El‐Sayed et al., 2009), (El‐Sayed et al., 2010).
Molecular Packing and Electronic Structure
The molecular aggregation structure of 5,5′-bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole), a compound related to the one , has been studied for its intermolecular interaction potential energy surface. This study, conducted by Wang et al. (2014), provided insights into the electronic structure and potential applications in molecular self-assembly (Wang et al., 2014).
Chemotherapy and Inhibitor Applications
Further research on similar compounds includes their use in chemotherapy and as inhibitors for specific biochemical processes. For example, a study by Bhati (2020) designed potential SARS-CoV PLpro inhibitors containing naphthalene moieties for the treatment of COVID-19, highlighting the versatility of these compounds in addressing contemporary health challenges (Bhati, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid, which is synthesized from p-toluidine. The second intermediate is 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, which is synthesized from 2-naphthylamine. The third intermediate is 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from the first two intermediates.", "Starting Materials": [ "p-toluidine", "2-naphthylamine", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ethyl acetate", "sodium carbonate", "chloroform", "magnesium sulfate", "triethylamine", "1,2-dichloroethane", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "copper(II) sulfate", "sodium bicarbonate", "acetonitrile", "dimethylformamide", "phosphorus pentoxide", "acetic acid", "acetyl chloride", "sodium borohydride", "methanol", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "a. Acetylation of p-toluidine with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-p-toluidine", "b. Treatment of N-acetyl-p-toluidine with hydrazine hydrate to form 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid", "Step 2: Synthesis of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "a. Diazotization of 2-naphthylamine with sodium nitrite and hydrochloric acid to form 2-naphthyl diazonium chloride", "b. Coupling of 2-naphthyl diazonium chloride with 2-aminopyrazole in the presence of copper(I) iodide and sodium ascorbate to form 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid", "Step 3: Synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "a. Conversion of 2-(p-tolyl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "b. Reaction of the acid chloride with sodium azide in the presence of triethylamine and 1,2-dichloroethane to form the corresponding azide", "c. Reduction of the azide with sodium borohydride in methanol to form the corresponding amine", "d. Conversion of 2-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid to its acid chloride with thionyl chloride", "e. Reaction of the acid chloride with the amine in the presence of triethylamine and chloroform to form the corresponding amide", "f. Cyclization of the amide with phosphorus pentoxide in acetic acid to form 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole", "g. Purification of the final product with ethyl acetate, followed by washing with sodium bicarbonate solution and drying with magnesium sulfate" ] } | |
Numéro CAS |
1094605-82-9 |
Nom du produit |
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole |
Formule moléculaire |
C22H16N4O |
Poids moléculaire |
352.397 |
Nom IUPAC |
3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25) |
Clé InChI |
DZFOFLARBXNWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
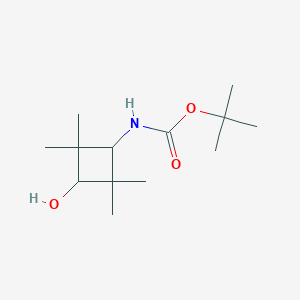
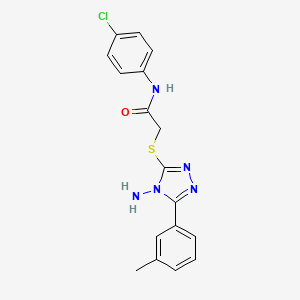
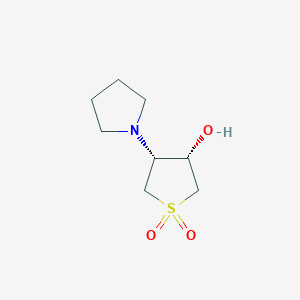
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)

![Methyl 2-[2-(4-aminophenoxy)phenyl]acetate](/img/structure/B2587754.png)
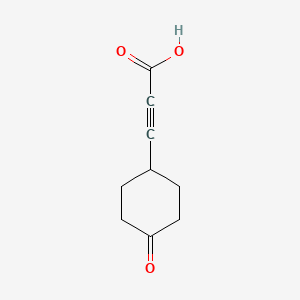
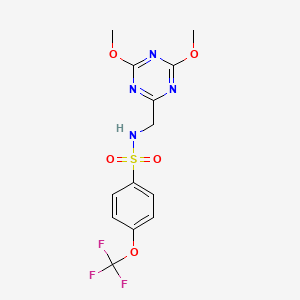
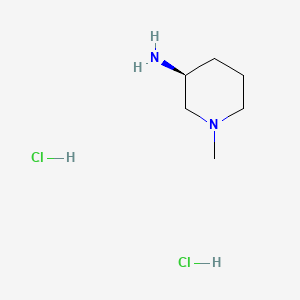

![2-[(2-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2587759.png)
